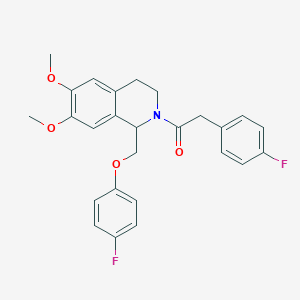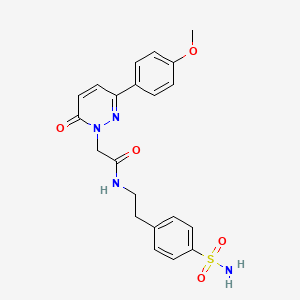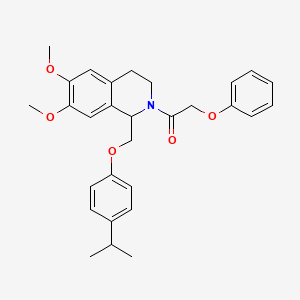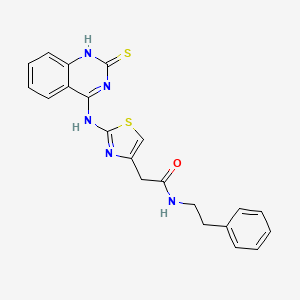![molecular formula C24H20ClN3O4S B14965809 3-(4-chlorophenyl)-N,N,5-trimethyl-2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14965809.png)
3-(4-chlorophenyl)-N,N,5-trimethyl-2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-N,N,5-TRIMETHYL-2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-N,N,5-TRIMETHYL-2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate starting materials under specific conditions.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Addition of the N,N,5-trimethyl groups: These groups are typically introduced through alkylation reactions.
Attachment of the 2-oxo-2-phenylethyl group: This step may involve a condensation reaction with an appropriate aldehyde or ketone.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-N,N,5-TRIMETHYL-2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Condensation: It can participate in condensation reactions to form larger molecules or cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-CHLOROPHENYL)-N,N,5-TRIMETHYL-2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anticancer, antiviral, and antimicrobial activities.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N,N,5-TRIMETHYL-2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(4-CHLOROPHENYL)-N,N,5-TRIMETHYL-2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:
- 3-(4-CHLOROPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 5-[1-(4-CHLOROPHENYL)-2-PHENYLETHYL]-2,4,6-TRICHLORO PYRIMIDINE
These compounds share structural similarities but differ in specific functional groups and substitutions, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C24H20ClN3O4S |
|---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N,5-trimethyl-2,4-dioxo-1-phenacylthieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H20ClN3O4S/c1-14-19-21(30)28(17-11-9-16(25)10-12-17)24(32)27(13-18(29)15-7-5-4-6-8-15)23(19)33-20(14)22(31)26(2)3/h4-12H,13H2,1-3H3 |
InChI Key |
CIPDZVSQIZUZJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-3-methyl-4-nitrobenzamide](/img/structure/B14965736.png)
![7-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14965748.png)
![6-(2-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965749.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B14965751.png)

![1-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14965770.png)
![N-(3,4-dimethylphenyl)-2-[(3-ethyl-7-oxo-6-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B14965778.png)
![4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14965783.png)
![7-(5-Bromo-2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14965788.png)

![2-(benzylsulfanyl)-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14965796.png)

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B14965811.png)
